molecular formula C26H19N3O4 B2962154 (4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 1-oxo-2-(m-tolyl)-1,2-dihydroisoquinoline-4-carboxylate CAS No. 1226436-40-3

(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 1-oxo-2-(m-tolyl)-1,2-dihydroisoquinoline-4-carboxylate

Cat. No.: B2962154
CAS No.: 1226436-40-3
M. Wt: 437.455
InChI Key: OBXCEROMDGZSFC-UHFFFAOYSA-N
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Description

The compound is a derivative of 4-oxo-4H-pyrido[1,2-a]pyrimidine . It is a part of a series of compounds that have been synthesized and evaluated for their in vitro anti-HIV-1 activity . The 4-oxo-4H-pyrido[1,2-a]pyrimidine is a substructure of more than 850 known biologically active compounds .


Synthesis Analysis

The synthesis of similar compounds has been achieved through a variety of methods. One such method involves the cyclative condensation of 2-enamino- or 2-formamidino-substituted pyridine derivatives with α-[(hetero)aryl]acetyl chlorides . Another method involves palladium-catalyzed C–H activation using oxygen as the terminal oxidant .


Molecular Structure Analysis

The molecular structure of the compound is complex, with a layered structure where there are stacks of cations and anions formed by slipped π-stacking interactions . The druglikeness, ADMET properties, and predicted targets were investigated, and the observed results suggest that the compound may act as a carbonic anhydrase I inhibitor .


Chemical Reactions Analysis

The compound has been involved in chemical reactions such as the Catalytic Photoredox C−H Arylation of 4‐Oxo‐4H‐pyrido[1,2‐a]pyrimidine . This method has a broad substrate scope and represents a metal-free alternative for the synthesis of 3-heteroaryl-substituted 4H-quinolizin-4-ones and azino- and azolo-fused pyrimidones with a bridgehead nitrogen atom .

Scientific Research Applications

Synthesis and Structural Studies

  • Chemical Synthesis and Diuretic Properties : Research has focused on the preparation of alkyl-, arylalkyl-, and arylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid to establish structure-biological activity relationships, comparing their diuretic properties with structurally similar compounds (Ukrainets et al., 2008).
  • Anticoagulant Activity via Inhibition of Blood Coagulation Factors : The synthesis of compounds containing pyrimidinone moiety has been investigated for their potential in inhibiting blood coagulation factors Xa and XIa, revealing certain compounds with relatively high inhibitory activity (Potapov et al., 2021).

Biological Activities

  • Analgesic Properties : Studies on the synthesis of N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides have contributed to the search for new analgesics, showing that these compounds possess varying degrees of analgesic properties (Ukrainets et al., 2015).
  • Antitubercular and Antimicrobial Activity : The synthesis of derivatives for subsequent microbiological investigation has been a focus, with some compounds showing antitubercular activity (Ukrainets et al., 2009). Moreover, novel compounds have been synthesized for potential antibacterial applications, indicating moderate activity against several bacterial strains (Balaji et al., 2013).

Pharmaceutical Development

  • Antioxidants in Lubricating Grease : Research into the synthesis of quinolinone derivatives has explored their efficiency as antioxidants in lubricating greases, with compounds showing promising results in reducing oxidation (Hussein et al., 2016).

Properties

IUPAC Name

(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-(3-methylphenyl)-1-oxoisoquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N3O4/c1-17-7-6-8-19(13-17)29-15-22(20-9-2-3-10-21(20)25(29)31)26(32)33-16-18-14-24(30)28-12-5-4-11-23(28)27-18/h2-15H,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBXCEROMDGZSFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OCC4=CC(=O)N5C=CC=CC5=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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